4-Bromo-2-naphthoyl chloride
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Overview
Description
4-Bromo-2-naphthoyl chloride is an organic compound characterized by the presence of a bromine atom and a naphthoyl chloride group attached to a naphthalene ring. This compound is known for its applications in organic synthesis, particularly in the preparation of various derivatives used in pharmaceuticals, dyes, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-naphthoyl chloride typically involves the bromination of 2-naphthoyl chloride. The process begins with the preparation of 2-naphthoyl chloride, which can be synthesized by reacting 2-naphthoic acid with thionyl chloride. The resulting 2-naphthoyl chloride is then subjected to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-naphthoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, alcohols, and thiols to form corresponding derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine (TEA) or pyridine.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: Formation of amides, esters, and thioesters.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
4-Bromo-2-naphthoyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2-naphthoyl chloride involves its reactivity towards nucleophiles. The bromine atom and the carbonyl chloride group are electrophilic centers that can undergo nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific derivative formed from the compound .
Comparison with Similar Compounds
2-Naphthoyl chloride: Similar structure but lacks the bromine atom.
4-Chloro-2-naphthoyl chloride: Similar structure with a chlorine atom instead of bromine.
2-Bromo-1-naphthoyl chloride: Bromine atom positioned differently on the naphthalene ring.
Uniqueness: 4-Bromo-2-naphthoyl chloride is unique due to the presence of both bromine and naphthoyl chloride groups, which confer distinct reactivity and versatility in organic synthesis. Its ability to undergo various substitution and coupling reactions makes it a valuable intermediate in the preparation of complex organic molecules .
Properties
Molecular Formula |
C11H6BrClO |
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Molecular Weight |
269.52 g/mol |
IUPAC Name |
4-bromonaphthalene-2-carbonyl chloride |
InChI |
InChI=1S/C11H6BrClO/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-6H |
InChI Key |
HRHJMUDIGYWLMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2Br)C(=O)Cl |
Origin of Product |
United States |
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